molecular formula C11H11BrN2O B13921277 3-Bromo-6-(tetrahydro-2H-pyran-4-yl)picolinonitrile

3-Bromo-6-(tetrahydro-2H-pyran-4-yl)picolinonitrile

Cat. No.: B13921277
M. Wt: 267.12 g/mol
InChI Key: MYMLFXWQVLLJTR-UHFFFAOYSA-N
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Description

3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile is a chemical compound that features a bromine atom, a tetrahydro-2H-pyran ring, and a pyridinecarbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile typically involves the reaction of a brominated pyridine derivative with a tetrahydro-2H-pyran precursor. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The tetrahydro-2H-pyran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinecarbonitrile derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridinecarbonitrile group can interact with enzymes and receptors, potentially modulating their activity. The tetrahydro-2H-pyran ring can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine atom, tetrahydro-2H-pyran ring, and pyridinecarbonitrile group makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

3-bromo-6-(oxan-4-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C11H11BrN2O/c12-9-1-2-10(14-11(9)7-13)8-3-5-15-6-4-8/h1-2,8H,3-6H2

InChI Key

MYMLFXWQVLLJTR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=C(C=C2)Br)C#N

Origin of Product

United States

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